molecular formula C17H14F3NO B2512165 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide CAS No. 1049340-62-6

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Cat. No.: B2512165
CAS No.: 1049340-62-6
M. Wt: 305.3
InChI Key: OMZWCRLUURSYOH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a benzamide core

Scientific Research Applications

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is unique due to its combination of multiple fluorine atoms and a benzamide core, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-13-4-2-12(3-5-13)17(7-8-17)10-21-16(22)11-1-6-14(19)15(20)9-11/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWCRLUURSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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